2-((Difluoromethyl)thio)ethan-1-amine hydrochloride

Übersicht

Beschreibung

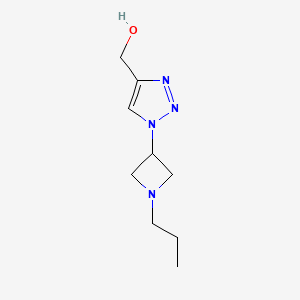

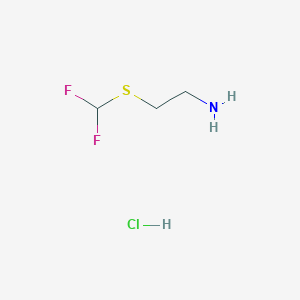

“2-((Difluoromethyl)thio)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2097962-23-5 . It has a molecular weight of 163.62 .

Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The InChI Code for this compound is 1S/C3H7F2NS.ClH/c4-3(5)7-2-1-6;/h3H,1-2,6H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo difluoromethylation of C(sp2)–H bond through Minisci-type radical chemistry . It can also react with other compounds in electrophilic, nucleophilic, radical and cross-coupling methods .Physical and Chemical Properties Analysis

The compound has a molecular weight of 163.62 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data.Wissenschaftliche Forschungsanwendungen

PFAS Removal Using Amine-Functionalized Sorbents

Amine-containing sorbents have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds, due to their persistence and potential health risks, require efficient removal methods from drinking water and wastewater. The effectiveness of aminated sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, suggesting a promising area of application for similar amine-functionalized compounds in environmental remediation efforts (Ateia et al., 2019).

Advanced Oxidation Processes

The degradation of hazardous compounds, including nitrogen-containing organics, via advanced oxidation processes (AOPs) has been extensively reviewed. Amine-functionalized compounds are of particular interest due to their potential roles in enhancing the efficiency of AOPs. The interaction of amines with strong oxidants can lead to the formation of by-products, which is a critical consideration in the design of water treatment processes and the development of new materials for environmental applications (Rice & Gomez-Taylor, 1986).

Catalysis and Synthesis

Amine-functionalized materials have been explored for their catalytic properties, particularly in reactions such as the reductive amination of aldehydes and ketones using hydrogen as a reducing agent. This process is crucial for the synthesis of a wide range of primary, secondary, and tertiary amines, serving as a foundational technique in the production of pharmaceuticals, agrochemicals, and materials. The development of catalysts for these reactions, especially those involving earth-abundant metals and nanostructured materials, highlights the significance of amine-functionalized compounds in synthetic chemistry (Irrgang & Kempe, 2020).

Environmental and Health Implications

The environmental occurrence, fate, and potential health effects of novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) have been reviewed, with emphasis on the need for further toxicological studies. This research area is relevant to understanding the impact of fluorinated and amine-functionalized compounds on environmental and human health, underscoring the importance of developing safer and more sustainable chemical alternatives (Wang et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(difluoromethylsulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NS.ClH/c4-3(5)7-2-1-6;/h3H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOYPKDHFRZOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.